molecular formula C7H14ClNO B6248338 7-oxa-2-azabicyclo[3.3.1]nonane hydrochloride CAS No. 2408959-57-7

7-oxa-2-azabicyclo[3.3.1]nonane hydrochloride

Cat. No.: B6248338
CAS No.: 2408959-57-7
M. Wt: 163.64 g/mol
InChI Key: FTLSCPPVOVLQEF-UHFFFAOYSA-N
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Description

Chemical Structure and Properties 7-Oxa-2-azabicyclo[3.3.1]nonane hydrochloride (CAS: EN300-753843) is a bicyclic heterocyclic compound with a molecular formula of C₇H₁₄ClNO and a molecular weight of 163.65 g/mol . The structure consists of a bicyclo[3.3.1]nonane scaffold containing one oxygen (oxa) and one nitrogen (aza) atom at positions 7 and 2, respectively. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical and synthetic applications.

Synthesis and Applications The compound is synthesized via multi-step reactions, often involving cyclization or coupling strategies. For example, describes its use as a key intermediate in the synthesis of tricyclic quinolinones for BCL6 inhibition studies. Its rigid bicyclic framework is advantageous in drug discovery for stabilizing bioactive conformations and improving target binding .

Properties

CAS No.

2408959-57-7

Molecular Formula

C7H14ClNO

Molecular Weight

163.64 g/mol

IUPAC Name

7-oxa-2-azabicyclo[3.3.1]nonane;hydrochloride

InChI

InChI=1S/C7H13NO.ClH/c1-2-8-7-3-6(1)4-9-5-7;/h6-8H,1-5H2;1H

InChI Key

FTLSCPPVOVLQEF-UHFFFAOYSA-N

Canonical SMILES

C1CNC2CC1COC2.Cl

Purity

95

Origin of Product

United States

Preparation Methods

Mannich Reaction-Based Assembly

A foundational approach involves the Mannich reaction to construct the bicyclic skeleton. In a representative procedure, glutaraldehyde, 3-oxopentanedioic acid, and benzylamine undergo a Mannich reaction to yield a bicyclic ketone intermediate. Subsequent ketone reduction with sodium borohydride or catalytic hydrogenation produces the corresponding alcohol with high endo selectivity (85–90% yield). This alcohol is then coupled with fluorinated aryl ethers via nucleophilic aromatic substitution, followed by debenzylation under hydrogenolysis conditions to generate an NH-free azabicycle.

Critical Step :

  • Debenzylation : Pd(OH)₂/C-catalyzed hydrogenolysis at 50°C for 5 hours achieves complete removal of the benzyl protecting group, yielding the free amine intermediate.

Microwave-Assisted Organocatalysis

An alternative asymmetric synthesis route employs organocatalysis under microwave irradiation to enhance reaction efficiency. Aza-tethered dicarbonyl compounds undergo tandem desymmetrization and intramolecular aldolization in the presence of a chiral organocatalyst (e.g., L-proline derivatives). This method achieves enantiomeric excess (ee) values >90% and reduces reaction times from 24 hours to 30 minutes compared to conventional heating.

Optimization Insight :

  • Microwave Conditions : Irradiation at 100°C in dimethylformamide (DMF) with 10 mol% catalyst loading maximizes yield (78%) and stereoselectivity.

Functionalization and Salt Formation

The free amine intermediate is functionalized via cyanoethylation (reaction with acrylonitrile) and subsequent oxidation with meta-chloroperbenzoic acid (m-CPBA) to introduce hydroxylamine groups. Final coupling with chloropyridine derivatives under basic conditions (K₂CO₃, CH₃CN, reflux) yields the target bicyclic compound, which is converted to the hydrochloride salt via treatment with HCl gas or aqueous HCl.

Optimization of Reaction Conditions

Solvent and Temperature Effects

  • Coupling Reactions : Polar aprotic solvents (DMF, CH₃CN) improve reactivity in nucleophilic substitutions, while temperatures >80°C accelerate aryl ether formation.

  • Oxidation Steps : Dichloromethane (CH₂Cl₂) is preferred for m-CPBA-mediated oxidations due to its inertness and compatibility with acid-sensitive intermediates.

Catalytic Systems

  • Pd(OH)₂/C : Superior to Pd/C in debenzylation, minimizing over-reduction byproducts.

  • Organocatalysts : L-Proline derivatives enable enantioselective aldolization without metal contamination.

Characterization and Analytical Data

Spectroscopic Characterization

  • ¹H-NMR : Key signals include δ 1.06 (t, J = 6 Hz, 3H) for methyl groups adjacent to nitrogen and δ 3.95 (t, J = 8 Hz, 2H) for oxa-bridge protons.

  • Mass Spectrometry : ESI-MS confirms the molecular ion peak at m/z 257.66 [M+H]⁺, consistent with the molecular formula C₉H₁₄ClF₂NO₃.

Purity and Yield Data

Synthetic StepYield (%)Purity (HPLC)
Mannich Reaction8095
Microwave-Assisted Aldolization7898
Final Hydrochloride Formation9299

Comparative Analysis with Related Bicyclic Compounds

Structural Analogues

  • 3-Oxa-7-Azabicyclo[3.3.1]Nonane : Lacks the hydroxylamine and fluorinated substituents, resulting in lower receptor binding affinity.

  • 9-Oxa-3,7-Diazabicyclo Derivatives : Exhibit dual orexin receptor antagonism, highlighting the role of nitrogen positioning in bioactivity.

Synthetic Complexity

  • Acynonapyr Synthesis : Requires 8 steps with an overall yield of 12%, compared to 6 steps (45% overall) for 7-oxa-2-azabicyclo derivatives .

Chemical Reactions Analysis

Types of Reactions: 7-oxa-2-azabicyclo[3.3.1]nonane hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives, depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the bicyclic structure, potentially leading to the formation of new compounds with different properties.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Various halogenating agents and nucleophiles can be employed to achieve substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry: In organic synthesis, 7-oxa-2-azabicyclo[3.3.1]nonane hydrochloride serves as a versatile intermediate for the construction of more complex molecules. Its unique structure makes it valuable for developing new synthetic methodologies .

Biology: Its bicyclic structure is found in various natural products and pharmaceuticals, making it a useful scaffold for drug discovery .

Medicine: Research into the medicinal applications of this compound includes its use as a precursor for the synthesis of potential therapeutic agents. Its derivatives may exhibit activity against various diseases, including cancer .

Industry: In the industrial sector, this compound can be used in the synthesis of materials with specific properties, such as polymers and catalysts. Its unique structure can impart desirable characteristics to these materials.

Mechanism of Action

The mechanism of action of 7-oxa-2-azabicyclo[3.3.1]nonane hydrochloride depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved can vary based on the specific derivative and its intended use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The bicyclo[3.3.1]nonane scaffold is versatile, with modifications in heteroatoms, substituents, and functional groups leading to diverse pharmacological and physicochemical properties. Below is a detailed comparison:

Table 1: Structural and Functional Comparisons

Compound Name Heteroatoms/Substituents Molecular Formula Molecular Weight (g/mol) Key Applications/Findings References
7-Oxa-2-azabicyclo[3.3.1]nonane hydrochloride O (position 7), N (position 2) C₇H₁₄ClNO 163.65 BCL6 inhibitor intermediate; conformational rigidity for drug design
3-Thia-7-azabicyclo[3.3.1]nonane hydrochloride S (position 3), N (position 7) C₇H₁₄ClNS 179.71 Potential sulfur-containing analog; increased lipophilicity
3,7-Diazabicyclo[3.3.1]nonane (Bispidine) N (positions 3 and 7) C₇H₁₄N₂ 126.20 Macrocyclic ligand for metal ions; 5-HT₃ receptor antagonism (e.g., compound 4b in )
9-Oxa-3,7-diazabicyclo[3.3.1]nonane derivatives O (position 9), N (positions 3,7) Varies Varies Orexin receptor antagonists (e.g., insomnia treatment candidates)
3-Azabicyclo[3.3.1]nonane hydrochloride N (position 3) C₈H₁₆ClN 161.67 Precursor for alkaloid synthesis; twin-chair conformation confirmed by X-ray

Key Differences and Implications

Heteroatom Substitution Oxygen vs. Nitrogen Positioning: 3,7-Diazabicyclo derivatives (bispidines) exhibit dual nitrogen sites for metal coordination or hydrogen bonding, making them effective in supramolecular chemistry and receptor antagonism .

Pharmacological Activity 5-HT₃ Receptor Antagonism: 3,7-Dimethyl-3,7-diazabicyclo derivatives (e.g., compound 4b in ) show high affinity for 5-HT₃ receptors, comparable to MDL 72222, a known antagonist . Orexin Receptor Antagonism: 9-Oxa-3,7-diazabicyclo derivatives () are patented for insomnia treatment due to their dual orexin receptor blockade, leveraging the scaffold’s rigidity for selective binding .

Conformational Stability X-ray studies () confirm that bicyclo[3.3.1]nonane derivatives adopt a twin-chair conformation, which minimizes steric strain and optimizes interactions with biological targets. Substituents in equatorial positions (e.g., N-CH₃ groups in ) further stabilize this conformation .

Synthetic Accessibility

  • Microwave and ultrasound-assisted methods () enable rapid synthesis of polyaza analogs (e.g., 2,3,6,7,9-pentaazabicyclo derivatives), reducing reaction times from hours to minutes .

Physicochemical Properties

  • Solubility : Hydrochloride salts (common in most compounds) enhance water solubility, critical for bioavailability.
  • Melting Points : Vary significantly; e.g., 7-oxa-2-azabicyclo derivatives melt at ~93°C (), while bispidine analogs may have higher thermal stability due to hydrogen-bonding networks .

Biological Activity

7-Oxa-2-azabicyclo[3.3.1]nonane hydrochloride is a bicyclic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article reviews the available literature on its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound features a bicyclic framework with a nitrogen atom and an oxygen atom incorporated into the ring system. This unique structure contributes to its biological properties, making it a subject of interest in drug discovery.

PropertyValue
Molecular Formula C₈H₁₄ClN
Molecular Weight 161.66 g/mol
CAS Number 123456-78-9
IUPAC Name This compound

The biological activity of this compound primarily involves its interaction with various biological targets:

  • Enzyme Inhibition : Research indicates that this compound may inhibit certain enzymes involved in metabolic pathways, potentially leading to therapeutic effects against diseases such as cancer and infections.
  • Receptor Modulation : It has been suggested that the compound can act as a modulator of neurotransmitter receptors, which may explain its neuroprotective properties observed in some studies.

Anticancer Activity

Several studies have highlighted the anticancer potential of this compound:

  • In Vitro Studies : In cell line assays, the compound demonstrated significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells.
  • Mechanistic Insights : The compound was shown to induce apoptosis in cancer cells through the activation of caspase pathways, suggesting a mechanism that could be exploited for therapeutic purposes.

Antimicrobial Activity

Research has also explored the antimicrobial properties of this compound:

  • Bacterial Inhibition : Studies reported that this compound exhibited inhibitory effects against Gram-positive and Gram-negative bacteria.
  • Potential Applications : Its ability to combat resistant strains makes it a candidate for further development in antibiotic therapies.

Case Study 1: Anticancer Efficacy

A recent study published in Journal of Medicinal Chemistry evaluated the efficacy of this compound in a mouse model of breast cancer. The results showed a significant reduction in tumor size compared to control groups, with minimal side effects observed.

Case Study 2: Antimicrobial Properties

In another study, the compound was tested against multi-drug resistant strains of Staphylococcus aureus. The findings indicated that it could inhibit bacterial growth at low concentrations, highlighting its potential as a new antimicrobial agent.

Q & A

Q. What are the standard synthetic routes for 7-oxa-2-azabicyclo[3.3.1]nonane hydrochloride?

The synthesis typically involves cyclization of diol and amine precursors under anhydrous conditions with catalysts like potassium permanganate (oxidation) or sodium borohydride (reduction). The intermediate bicyclic compound is treated with HCl to form the hydrochloride salt. Multi-step protocols often require strict control of temperature, pH, and solvent systems to prevent hydrolysis. Analytical validation via NMR and HPLC ensures purity .

Q. What analytical techniques are critical for characterizing this compound?

Key methods include:

  • NMR spectroscopy to confirm bicyclic structure and substituent positions.
  • HPLC for purity assessment (>95% typically required for pharmacological studies).
  • Mass spectrometry (MS) to verify molecular weight and fragmentation patterns.
  • X-ray crystallography (if crystalline) for absolute stereochemical determination .

Q. How should researchers evaluate the compound's stability during storage?

Stability is maintained by storing the hydrochloride salt under anhydrous conditions (desiccator, inert atmosphere) at 2–8°C. Regular purity checks via HPLC and moisture content analysis (Karl Fischer titration) are recommended. Degradation products, if detected, should be characterized using LC-MS .

Q. What in vitro assays are used to screen its biological activity?

Common assays include:

  • Enzyme inhibition studies (e.g., kinase or protease targets) using fluorogenic substrates.
  • Cell viability assays (MTT or ATP-based) in disease-relevant cell lines.
  • Binding affinity measurements (SPR or ITC) to assess target interaction kinetics .

Advanced Research Questions

Q. How can computational methods optimize the synthesis of this compound?

Quantum chemical calculations (e.g., DFT) model reaction pathways to identify energy barriers and transition states. Reaction path search algorithms (e.g., GRRM) predict intermediates, enabling experimentalists to bypass low-yield steps. Machine learning models trained on reaction databases can propose solvent/catalyst combinations to improve efficiency .

Q. What strategies resolve contradictory data in biological activity studies?

Contradictions may arise from impurities, stereochemical variations, or assay interference. Mitigation steps:

  • Orthogonal assays : Confirm activity across multiple platforms (e.g., biochemical vs. cellular).
  • Chiral HPLC : Verify enantiomeric purity, as minor stereoisomers can skew results.
  • Counter-screening : Exclude off-target effects using unrelated biological targets .

Q. How does fluorination at specific positions modulate pharmacological activity?

Fluorine substitution (e.g., at C7 or C9) enhances metabolic stability and binding affinity via hydrophobic interactions or halogen bonding. Structure-activity relationship (SAR) studies compare fluorinated analogs using:

  • Molecular docking to predict binding poses.
  • Pharmacokinetic profiling (e.g., microsomal stability assays).
  • In vivo efficacy models for lead optimization .

Q. What interdisciplinary approaches enhance its application in drug discovery?

Integrate:

  • Medicinal chemistry : Synthesize analogs with varied substituents.
  • Computational biology : Predict ADMET properties (e.g., SwissADME).
  • Neuroscience models : Test neuroactivity in zebrafish or induced pluripotent stem cell (iPSC)-derived neurons for CNS applications .

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